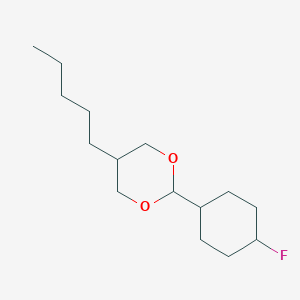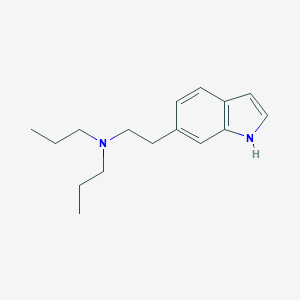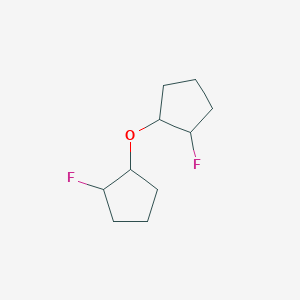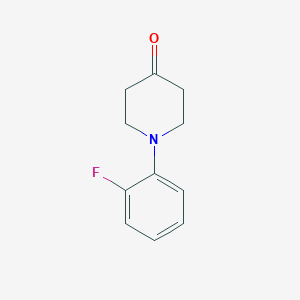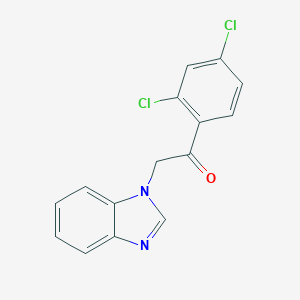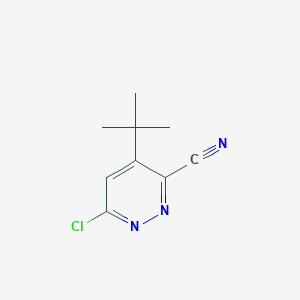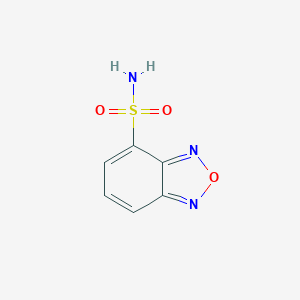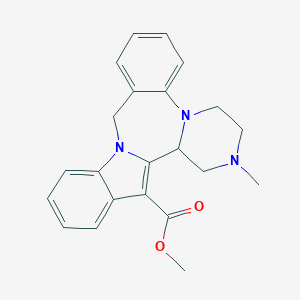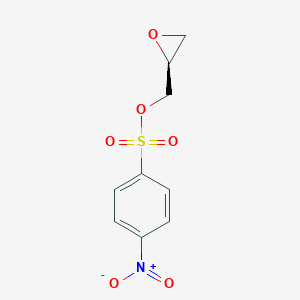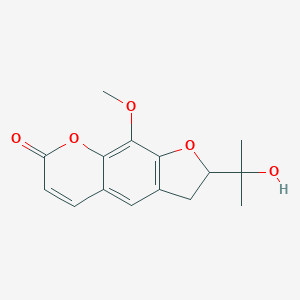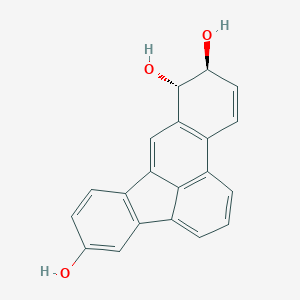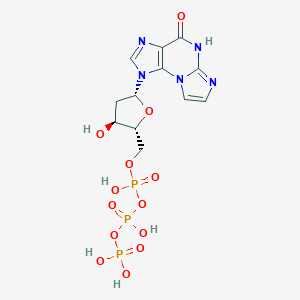
Edguo-ppp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Edguo-ppp is a novel compound that has been recently discovered and is being studied for its potential applications in scientific research. It is a synthetic peptide that has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in different fields.
Mécanisme D'action
The mechanism of action of Edguo-ppp is not fully understood, but it is believed to interact with certain proteins and induce conformational changes. It has been shown to bind to the protein Hsp90, which is involved in regulating the folding and stability of other proteins. By binding to Hsp90, Edguo-ppp may disrupt its function and affect the folding and stability of other proteins.
Biochemical and Physiological Effects:
Edguo-ppp has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which could be useful in developing new cancer therapies. It has also been shown to have anti-inflammatory effects, which could be useful in treating inflammatory diseases. Additionally, it has been shown to have antimicrobial properties against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Edguo-ppp is its high affinity for certain proteins, which makes it a valuable tool for studying protein-protein interactions. It also has unique properties that make it useful for studying the structure and function of proteins. However, one limitation of Edguo-ppp is that it is a synthetic peptide, which may limit its applications in vivo. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on Edguo-ppp. One area of interest is its potential applications in developing new cancer therapies. It could also be useful in studying the structure and function of other proteins, and in developing new antibiotics. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in vivo.
Conclusion:
Edguo-ppp is a novel compound that has shown promising results in various studies. Its unique properties make it a valuable tool for researchers in different fields. While there are still many unanswered questions about its mechanism of action and potential applications, it has the potential to be a valuable tool in scientific research.
Méthodes De Synthèse
The synthesis of Edguo-ppp involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The amino acids are protected by various groups to prevent unwanted reactions and ensure the correct sequence of the peptide. After the synthesis is complete, the peptide is cleaved from the solid support and purified using various chromatography techniques.
Applications De Recherche Scientifique
Edguo-ppp has a wide range of potential applications in scientific research. It can be used as a probe to study protein-protein interactions, as it has been shown to bind to certain proteins with high affinity. It can also be used to study the structure and function of proteins, as it can induce conformational changes in certain proteins. Additionally, it has been shown to have antimicrobial properties, which could be useful in developing new antibiotics.
Propriétés
Numéro CAS |
121055-54-7 |
|---|---|
Nom du produit |
Edguo-ppp |
Formule moléculaire |
C12H16N5O13P3 |
Poids moléculaire |
531.2 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H16N5O13P3/c18-6-3-8(17-5-14-9-10(19)15-12-13-1-2-16(12)11(9)17)28-7(6)4-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5-8,18H,3-4H2,(H,23,24)(H,25,26)(H,13,15,19)(H2,20,21,22)/t6-,7+,8+/m0/s1 |
Clé InChI |
PTYNYVQZWKMAIM-XLPZGREQSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonymes |
edGuo-PPP epsilon-dGTP N(2),3-etheneodeoxyguanosine-5'-triphosphate N(2),3-ethenodeoxyguanosine 5'-triphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



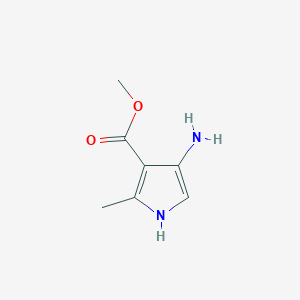
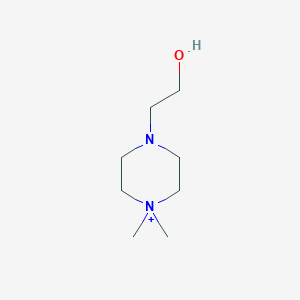
![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)
